molecular formula C15H20Cl2N6O2S B2653364 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide CAS No. 2034419-29-7

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide

Cat. No.: B2653364
CAS No.: 2034419-29-7
M. Wt: 419.33
InChI Key: AFDXBPAWUXOPJS-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide is a complex organic compound that features a triazine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide typically involves the reaction of 4,6-bis(dimethylamino)-1,3,5-triazine with 2,4-dichloro-5-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while oxidation can produce sulfone derivatives .

Mechanism of Action

The mechanism by which N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The triazine ring can form hydrogen bonds and other interactions with enzymes, potentially inhibiting their activity. The sulfonamide group can interact with proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2,4-dichloro-5-methylbenzenesulfonamide is unique due to its combination of a triazine ring and a sulfonamide group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2,4-dichloro-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N6O2S/c1-9-6-12(11(17)7-10(9)16)26(24,25)18-8-13-19-14(22(2)3)21-15(20-13)23(4)5/h6-7,18H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDXBPAWUXOPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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